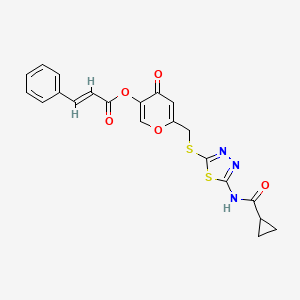

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Description

This compound features a hybrid heterocyclic architecture combining a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamido group, linked via a thiomethyl bridge to a 4-oxo-4H-pyran ring esterified with a cinnamate moiety. Cyclopropane substituents are structurally rigid, which may influence conformational stability and target binding . Although direct pharmacological data for this compound are unavailable in the provided evidence, analogous thiadiazole-pyran hybrids (e.g., sulfonamide-linked thiadiazoles in ) exhibit anti-inflammatory and antimicrobial activities, suggesting plausible bioactivity for this molecule .

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S2/c25-16-10-15(12-30-21-24-23-20(31-21)22-19(27)14-7-8-14)28-11-17(16)29-18(26)9-6-13-4-2-1-3-5-13/h1-6,9-11,14H,7-8,12H2,(H,22,23,27)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBPEWLKCUCBKC-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Thiadiazole Ring: Starting from a suitable precursor such as thiosemicarbazide, the thiadiazole ring can be synthesized through cyclization reactions involving reagents like phosphorus oxychloride (POCl₃).

Attachment of the Cyclopropanecarboxamido Group: The cyclopropanecarboxylic acid can be converted to its corresponding acyl chloride using thionyl chloride (SOCl₂), which then reacts with the thiadiazole derivative to form the cyclopropanecarboxamido group.

Synthesis of the Pyranone Structure: The pyranone ring can be synthesized via a condensation reaction involving suitable aldehydes and ketones under acidic or basic conditions.

Formation of the Cinnamate Moiety: The cinnamate group can be introduced through esterification reactions involving cinnamic acid and appropriate alcohols or through direct coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and pyranone rings, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can target the carbonyl groups in the pyranone structure, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.

Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or reduced thiadiazole derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate . For instance, compounds containing the thiadiazole ring have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study investigated various derivatives of thiadiazole and their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against these pathogens, highlighting the potential for developing new antibacterial agents based on this scaffold .

Antifungal Properties

In addition to antibacterial effects, compounds related to this structure have also been evaluated for antifungal activity. Research indicates that certain derivatives can inhibit the growth of fungal strains such as Candida albicans, with some exhibiting MIC values comparable to established antifungal agents .

Case Study: Fungal Inhibition

A comparative analysis showed that specific derivatives demonstrated superior antifungal activity compared to traditional treatments, suggesting their viability as alternative therapeutic agents in treating fungal infections .

Anti-inflammatory and Analgesic Activity

Preliminary studies suggest that derivatives of the pyran and thiadiazole frameworks may possess anti-inflammatory properties. The modulation of inflammatory pathways through these compounds could provide a new avenue for pain management therapies.

Research Insights

In vitro studies indicated that certain compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, including enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

Findings from Docking Studies

The docking simulations revealed strong interactions between the compound and target proteins, suggesting a mechanism by which these compounds exert their biological effects. This computational approach aids in understanding the pharmacodynamics of the compound and guiding further synthetic modifications .

Synthesis of New Derivatives

The synthesis of new derivatives based on the core structure of This compound is an ongoing area of research aimed at enhancing its biological activity and selectivity.

Synthetic Pathways

Various synthetic routes have been explored to modify functional groups on the pyran and thiadiazole rings, leading to enhanced potency against specific pathogens or reduced toxicity profiles .

Mechanism of Action

The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could be involved in binding to metal ions or other biomolecules, while the cinnamate moiety might interact with cellular membranes or proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Core Heterocycles :

- The target compound uniquely combines 1,3,4-thiadiazole and 4H-pyran rings, unlike sulfonamide-thiadiazole hybrids () or pyrazole-pyran derivatives (). This dual-core structure may enable dual-target mechanisms, such as enzyme inhibition (e.g., COX-2) and radical scavenging .

- Compared to simpler thiadiazoles (), the pyran-cinnamate moiety likely enhances pharmacokinetic properties, such as oral bioavailability, due to increased lipophilicity .

Substituent Effects: The cyclopropanecarboxamido group distinguishes the target from sulfonamide-linked thiadiazoles () and chloro-benzyl derivatives (). Cyclopropane’s rigidity may reduce metabolic degradation compared to flexible alkyl chains .

Synthetic Routes :

- The target’s synthesis likely involves cyclocondensation (for thiadiazole) followed by esterification, akin to methods in . This differs from sulfonamide-thiadiazole synthesis (), which uses aromatic aldehydes and cyclizing agents.

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical formula of the compound is , with a molecular weight of approximately 443.5 g/mol. The structure incorporates a thiadiazole moiety known for various biological activities, including antimicrobial and antitumor effects.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of compounds containing the thiadiazole nucleus. For instance, derivatives similar to the compound have shown significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. One study reported that certain synthesized derivatives exhibited IC50 values in the nanomolar range, indicating potent activity compared to donepezil, a standard treatment for Alzheimer's disease .

Antimicrobial Properties

Compounds with thiadiazole structures have demonstrated broad-spectrum antimicrobial activities. The presence of the cyclopropanecarboxamide group in the compound may enhance its interaction with microbial targets, leading to increased efficacy against various pathogens. Specific tests indicated that related compounds could inhibit bacterial growth effectively .

Antitumor Activity

Thiadiazole derivatives have been investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The integration of a pyran ring structure is believed to contribute to these effects by enhancing the compound's lipophilicity and cellular uptake .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits key enzymes such as AChE and various kinases involved in cancer progression.

- Cell Cycle Modulation : By interfering with cell cycle regulators, the compound may induce cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can increase ROS levels, leading to oxidative stress and subsequent cell death in tumor cells.

Case Study 1: Anticholinesterase Evaluation

In a comparative study, several thiadiazole derivatives were synthesized and evaluated for their AChE inhibitory activity using Ellman's spectrophotometric method. The most active derivative showed an IC50 value significantly lower than that of donepezil, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential use as alternative antimicrobial agents .

Data Tables

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis involves multi-step organic reactions, starting with cyclopropanecarboxamide-functionalized thiadiazole intermediates. Critical steps include:

- Thioether linkage formation : Reacting 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol with a methylene-bridged pyran precursor under inert conditions (N₂ atmosphere) at 60–80°C for 6–8 hours .

- Esterification : Coupling the pyran-thiadiazole intermediate with cinnamic acid using DCC/DMAP as catalysts in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to verify thiadiazole (δ 160–165 ppm for C=N) and pyran (δ 170–175 ppm for C=O) moieties .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR spectroscopy : Key absorptions for amide (1650–1680 cm⁻¹), ester (1720–1740 cm⁻¹), and thioether (650–750 cm⁻¹) groups .

Q. What stability considerations are important during storage?

The compound is sensitive to hydrolysis (amide/ester bonds) and photodegradation. Recommended practices:

- Store at –20°C in amber vials under argon .

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Advanced Research Questions

Q. How can derivatives be designed to improve biological activity?

Structure-activity relationship (SAR) studies suggest:

- Thiadiazole modifications : Replacing cyclopropanecarboxamide with bulkier acyl groups (e.g., benzoyl) enhances enzyme-binding affinity .

- Pyran substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 4-oxo position improves antimicrobial potency .

- Cinnamate optimization : Fluorinated cinnamate analogs show increased metabolic stability in hepatic microsome assays .

Q. What in vitro assays are suitable for evaluating biological activity?

Standard protocols include:

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or HDAC inhibition, using Celecoxib or SAHA as controls .

Q. What hypotheses exist regarding the compound’s mechanism of action?

Computational and experimental data suggest:

- Kinase inhibition : Molecular docking predicts strong binding to EGFR (ΔG = –9.8 kcal/mol) due to thiadiazole-pyran interactions .

- Receptor modulation : The cinnamate group may act as a partial agonist for PPARγ, validated via luciferase reporter assays .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

- Purity discrepancies : Re-analyze batches via elemental analysis and DSC to confirm crystallinity .

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use structural analogs (e.g., thiadiazole-free controls) for comparison .

Q. What computational methods aid in target identification?

- Molecular docking : AutoDock Vina to screen against the PDB database (e.g., 1M17 for EGFR) .

- MD simulations : GROMACS to assess binding stability over 100 ns trajectories .

- QSAR modeling : CoMFA/CoMSIA to correlate substituent electronegativity with activity .

Q. How is in vivo pharmacokinetics assessed for this compound?

- ADME profiling : Plasma protein binding (ultrafiltration), metabolic stability (rat liver microsomes), and Caco-2 permeability assays .

- Rodent studies : IV/PO administration in Sprague-Dawley rats, with LC-MS/MS quantification of plasma concentrations .

Q. What strategies optimize solubility for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.